Methyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Methyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family
Properties
IUPAC Name |
methyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-6-27-17-10-8-7-9-14(17)19-18(21(25)26-5)13(2)23-15-11-22(3,4)12-16(24)20(15)19/h7-10,19,23H,6,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHVOCHYVGRHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Solution-Phase Synthesis
The Hantzsch reaction remains the most widely employed method for synthesizing hexahydroquinoline derivatives. As demonstrated by Zhao et al., a four-component reaction involving 2-ethoxybenzaldehyde, methyl acetoacetate, 5,5-dimethylcyclohexane-1,3-dione, and ammonium bicarbonate in aqueous medium under reflux yields the target compound. The reaction proceeds via a cascade mechanism:
- Knoevenagel condensation between the aldehyde and methyl acetoacetate forms an α,β-unsaturated diketone.
- Michael addition of 5,5-dimethylcyclohexane-1,3-dione to the enone intermediate.
- Cyclization and aromatization facilitated by ammonium bicarbonate, acting as both a nitrogen source and base.
Optimization Data :
- Solvent : Water or ethanol (yields: 75–85%).
- Temperature : Reflux (100°C) for 4–6 hours.
- Catalyst : Ammonium salts (e.g., NH₄HCO₃, NH₄OAc) in stoichiometric amounts.
Workup : The crude product precipitates upon cooling and is purified via recrystallization from ethanol, yielding colorless crystals.
Solvent-Free Solid-State Synthesis
Jin et al. reported a solvent-free approach using 2-ethoxybenzaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and methyl acetoacetate ground with ammonium acetate at 80°C. This method eliminates organic solvents, aligning with green chemistry principles.
Key Advantages :
- Yield : 82–92%.
- Reaction Time : 1–2 hours.
- Purification : Simple filtration without chromatographic separation.
Mechanistic Insight : The solid-state reaction proceeds through a "molecular migration" mechanism, where reactants interact at grain boundaries, reducing activation energy.
Ionic Liquid-Catalyzed Room-Temperature Synthesis
A novel protocol utilizing the ionic liquid [H₂-DABCO][HSO₄]₂ as a catalyst enables synthesis at ambient temperatures. The reaction components—2-ethoxybenzaldehyde, methyl acetoacetate, 5,5-dimethylcyclohexane-1,3-dione, and ammonium acetate—are stirred in ethanol with 30 mg of catalyst for 5–15 minutes.
Performance Metrics :
- Yield : 98%.
- Catalyst Recyclability : 5 cycles without significant loss in activity.
- E-Factor : 0.62 (superior to conventional methods).
Mechanism : The dual acidic-basic sites of the ionic liquid accelerate both Knoevenagel and Michael addition steps.
Advanced Characterization and Analytical Validation
Spectroscopic Analysis
X-Ray Crystallography
Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system (C2/c space group) with intramolecular hydrogen bonding between N–H and the ketone oxygen. Key bond lengths include:
Comparative Analysis of Synthetic Methods
Reaction Optimization and Byproduct Mitigation
Aldehyde Equivalents
Using 1.2 equivalents of 2-ethoxybenzaldehyde minimizes unreacted diketone intermediates. Excess aldehyde (>1.5 eq) leads to dihydropyridine byproducts.
Ammonium Source Screening
Ammonium acetate outperforms NH₄HCO₃ in solid-state reactions due to superior proton transfer efficiency.
Industrial Scalability and Environmental Impact
The ionic liquid method demonstrates scalability, with gram-scale reactions achieving 95% yield. Life-cycle assessment (LCA) highlights a 40% reduction in carbon footprint compared to solvent-based methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Methyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of applications in medicine and industry.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.
Tetrahydroquinoline: A reduced form of quinoline with different chemical properties.
Uniqueness
Methyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
Methyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a derivative of hexahydroquinoline and belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
Pharmacological Properties
Hexahydroquinoline derivatives have been studied for various pharmacological effects. The biological activities attributed to this compound include:
- Anticancer Activity : Various studies have indicated that hexahydroquinoline derivatives exhibit anticancer properties. For instance, compounds similar to this derivative have shown effectiveness against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : Research has demonstrated that certain hexahydroquinoline derivatives possess antibacterial and antifungal properties. This compound may inhibit the growth of pathogenic microorganisms by disrupting their cellular functions .
- Anti-inflammatory Effects : The anti-inflammatory potential of hexahydroquinolines has been documented in several studies. They may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Anticancer Activity
A study investigated the anticancer effects of various hexahydroquinoline derivatives on human cancer cell lines. This compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 12 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was evaluated against Staphylococcus aureus and Candida albicans. The results indicated that it possessed moderate antibacterial and antifungal activities.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Candida albicans | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The compound may interact with specific proteins involved in cell proliferation and survival pathways.
- Induction of Oxidative Stress : It might induce oxidative stress leading to cellular damage in cancer cells.
- Modulation of Signaling Pathways : The compound could affect signaling pathways related to inflammation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
